molecular formula C12H17ClN2O5S2 B6964068 [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide

[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide

Cat. No.: B6964068
M. Wt: 368.9 g/mol
InChI Key: SZIKLDMJDGHTKV-UHFFFAOYSA-N
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Description

[1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a methanesulfonamide group and a 2-chloro-5-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring under basic conditions.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

    Substitution with 2-Chloro-5-methoxyphenyl Group: The final step involves the substitution reaction where the 2-chloro-5-methoxyphenyl group is introduced using a suitable halogenated precursor and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The chloro group in the 2-chloro-5-methoxyphenyl moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of 2-chloro-5-methoxybenzoic acid.

    Reduction: Formation of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanethiol.

    Substitution: Formation of [1-(2-Amino-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its sulfonamide structure, it can be explored for antimicrobial properties against various bacterial strains.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Drug Development: The compound can be investigated for its potential therapeutic effects, particularly in treating infections or inflammatory conditions.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and preventing bacterial growth. Additionally, the compound may interact with other cellular targets, disrupting normal cellular processes and leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide: can be compared with other sulfonamides such as:

Uniqueness

    Structural Features: The presence of the pyrrolidine ring and the specific substitution pattern (2-chloro-5-methoxyphenyl) distinguishes it from other sulfonamides.

    Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(2-chloro-5-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O5S2/c1-20-10-4-5-11(13)12(7-10)22(18,19)15-6-2-3-9(15)8-21(14,16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIKLDMJDGHTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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